An In-depth Technical Guide to Tris-succinimidyl aminotriacetate (TSAT)
An In-depth Technical Guide to Tris-succinimidyl aminotriacetate (TSAT)
Introduction: The Architectural Versatility of a Trifunctional Crosslinker
In the landscape of bioconjugation, the ability to construct complex, well-defined molecular architectures is paramount. Tris-succinimidyl aminotriacetate (TSAT), a trivalent, amine-reactive crosslinking agent, has emerged as a critical tool for researchers and drug development professionals.[1][2] Its unique homotrifunctional structure, featuring three N-hydroxysuccinimide (NHS) esters extending from a central nitrogen atom, enables the simultaneous and covalent linkage of up to three molecules containing primary amines.[3][4] This guide provides a comprehensive technical overview of TSAT, from its fundamental chemical principles to its practical applications, offering field-proven insights to harness its full potential in creating sophisticated biomolecular constructs.
TSAT's significance lies in its capacity to form stable amide bonds with primary amines (–NH₂) found on proteins, peptides, and other biomolecules.[1][4] These target sites are predominantly the N-terminus of polypeptide chains and the ε-amine of lysine residues, which are often abundantly available on the surface of proteins.[5][6] This reactivity makes TSAT an ideal choice for a multitude of applications, including the controlled formation of protein oligomers, the development of antibody-drug conjugates (ADCs), and the enhancement of immunogenicity in vaccines.[1][4]
Table 1: Physicochemical Properties of Tris-succinimidyl aminotriacetate (TSAT)
| Property | Value | Source(s) |
| Synonyms | TSAT, NHS-3, Nitrilotriacetic acid tri(N-succinimidyl) ester | [1][2][7] |
| CAS Number | 401514-72-5 | [1][2][7] |
| Molecular Formula | C₁₈H₁₈N₄O₁₂ | [1][5][7] |
| Molecular Weight | 482.36 g/mol | [1][5][7] |
| Appearance | White solid | [1] |
| Reactivity | Primary amines (-NH₂) | [1][4] |
| Solubility | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF | [5][8] |
Core Mechanism: The Nuances of NHS Ester Chemistry
The utility of TSAT is fundamentally rooted in the reaction between its NHS esters and primary amines, a classic example of nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a highly stable amide bond.[9][10]
However, the efficiency of this desired aminolysis reaction is in constant competition with hydrolysis, where the NHS ester reacts with water.[9] The interplay between these two reactions is critically governed by the reaction's pH.
Caption: Mechanism of TSAT's NHS ester reaction with a primary amine, and the competing hydrolysis side reaction.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter in NHS ester chemistry.[9]
-
Low pH (<7): Primary amines are predominantly protonated (–NH₃⁺), making them non-nucleophilic and significantly slowing the desired reaction.[9]
-
Optimal pH (7-9): This range provides a favorable balance. A sufficient concentration of unprotonated primary amines is available for efficient conjugation, while the rate of NHS ester hydrolysis remains manageable.[9][11]
-
High pH (>9): While the rate of aminolysis increases, the rate of hydrolysis accelerates dramatically, significantly reducing the half-life of the NHS ester and potentially leading to low conjugation efficiency.[5][9]
Table 2: Impact of pH on the Stability of NHS Esters
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 4°C | 4-5 hours | [9] |
| 8.0 | 4°C | ~1 hour | [9] |
| 8.6 | 4°C | 10 minutes | [9] |
Strategic Applications in Research and Drug Development
The trifunctional nature of TSAT allows for the creation of well-defined molecular conjugates with controlled stoichiometry, making it invaluable across several domains.[4]
Protein Crosslinking and Interaction Studies
TSAT is a powerful tool for studying protein-protein interactions and creating stable multimeric protein complexes.[4][12] By covalently linking proteins that are in close proximity, it can capture both transient and stable interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[13][14] This is particularly useful for investigating proteins that naturally exist as oligomers or for creating artificial protein aggregates to study disease models.[4]
Antibody-Drug Conjugate (ADC) Development
In the field of targeted therapeutics, TSAT serves as a critical component in the synthesis of ADCs.[1][4] ADCs are a class of biopharmaceuticals that link a potent cytotoxic agent to a monoclonal antibody (mAb).[15] The mAb directs the payload to tumor-specific antigens, enhancing therapeutic efficacy while minimizing systemic side effects.[1][15] TSAT can be used to conjugate multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).[4][16]
Vaccine and Immunogen Development
TSAT can be employed to enhance the immunogenicity of peptide-based vaccines.[4] By crosslinking peptide antigens to larger carrier proteins, it creates a more robust immunogen that can elicit a stronger immune response.[4] This is crucial for developing effective vaccines against a variety of pathogens.
Experimental Protocols: A Practical Guide
Success in using TSAT hinges on careful planning and execution. The following protocols provide a self-validating framework for a typical protein-protein crosslinking experiment.
Essential Pre-experimental Considerations
-
Buffer Selection: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[5][17] These will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate/carbonate buffers at a pH of 7.2-8.5.[9][18]
-
TSAT Preparation: TSAT is moisture-sensitive and should be stored in a desiccator at 4-8°C.[5] It is also water-insoluble and must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5] Stock solutions cannot be prepared for storage due to the rapid hydrolysis of the NHS ester moiety.[5]
-
Protein Concentration: The concentration of the protein solution should be optimized, typically in the range of 0.1–1 mg/mL, to facilitate efficient crosslinking.[14]
Step-by-Step Protocol for Protein Crosslinking with TSAT
This protocol outlines a general procedure. Optimal conditions, such as the molar ratio of TSAT to protein and incubation time, should be determined empirically for each specific system.
-
Sample Preparation:
-
TSAT Reagent Preparation:
-
Allow the vial of TSAT to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve TSAT in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).
-
-
Crosslinking Reaction:
-
Add the calculated amount of the TSAT stock solution to the protein sample while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.[5] A microprecipitate of the hydrophobic TSAT may form but will typically not hinder the reaction.[5]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[14] Shorter incubation times or lower temperatures can be used to minimize non-specific crosslinking.
-
-
Quenching the Reaction:
-
Analysis of Crosslinked Products:
Caption: A generalized experimental workflow for protein crosslinking using TSAT.
Trustworthiness and Self-Validation
The described protocol incorporates a self-validating system. The quenching step is critical, as it ensures the reaction is terminated decisively. Analysis by SDS-PAGE provides immediate visual confirmation of the reaction's success; the appearance of new, higher-molecular-weight bands corresponding to crosslinked complexes, and a concurrent decrease in the monomeric protein band, validates the procedure. For quantitative assessments, densitometry of the gel can be performed. Further validation and in-depth characterization can be achieved through mass spectrometry, which can identify the specific lysine residues involved in the crosslink, confirming the molecular-level outcome of the experiment.
Conclusion: A Keystone Reagent for Advanced Bioconjugation
Tris-succinimidyl aminotriacetate is more than a simple crosslinker; it is an enabling technology for the rational design and synthesis of complex biomolecular systems. Its trivalent structure offers a level of control and versatility that surpasses traditional bifunctional reagents. By understanding the fundamental principles of its reactivity and carefully controlling experimental parameters, particularly pH, researchers and drug developers can effectively leverage TSAT to investigate intricate biological networks, create targeted therapeutics, and engineer novel vaccines. This guide serves as a foundational resource, empowering scientists to confidently and successfully integrate this powerful reagent into their workflows.
References
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem.
- TS
- Tris-succinimidyl aminotriacet
- Trifunctional Crosslinkers | SCBT - Santa Cruz Biotechnology.
- Tris-succinimidyl aminotriacet
- Tris-succinimidyl aminotriacetate | C18H18N4O12 | CID 4150925 - PubChem - NIH.
- Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Thermo Scientific™ TSAT (tris-(succinimidyl)
- How to cross-link proteins.
- Protocol for Chemical Cross-Linking - Cre
- Nitrilotriacetic acid tri(N-succinimidyl) ester | CAS 401514-72-5 | SCBT.
- General Protein–Protein Cross-Linking - ResearchG
- What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? - Mtoz Biolabs.
- S
- Field Guide to Challenges and Opportunities in Antibody-Drug Conjug
- US20170326251A1 - Method of synthesizing antibody drug conjugates using affinity resins - Google P
- DSG Crosslinker, 79642-50-5 | BroadPharm.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Thermo Scientific TSAT (tris-(succinimidyl)aminotriacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tris-succinimidyl aminotriacetate | C18H18N4O12 | CID 4150925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSG Crosslinker, 79642-50-5 | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. cyanagen.com [cyanagen.com]
- 12. scbt.com [scbt.com]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 14. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20170326251A1 - Method of synthesizing antibody drug conjugates using affinity resins - Google Patents [patents.google.com]
- 17. fgsc.net [fgsc.net]
- 18. researchgate.net [researchgate.net]
